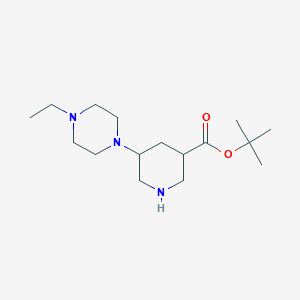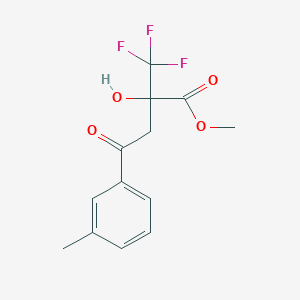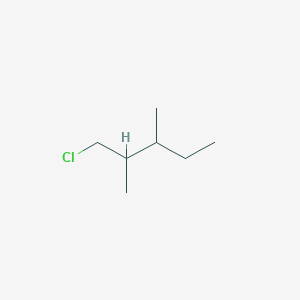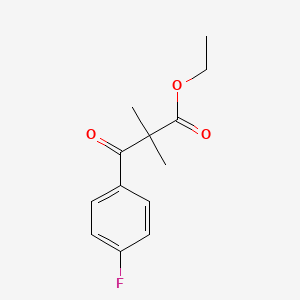![molecular formula C8H17N3O B13200733 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea is a chemical compound with the molecular formula C₈H₁₇N₃O. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by its unique cyclopropyl and urea functional groups, which contribute to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea typically involves the reaction of cyclopropylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Cyclopropylamine: Cyclopropylamine is synthesized by the reaction of cyclopropyl bromide with ammonia.
Reaction with Isopropyl Isocyanate: Cyclopropylamine is then reacted with isopropyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Aminomethyl)cyclopropanol: A related compound with similar structural features but different functional groups.
Cyclopropylamine: Shares the cyclopropyl group but lacks the urea moiety.
Isopropylurea: Contains the urea group but lacks the cyclopropyl group.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea is unique due to its combination of cyclopropyl and urea functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C8H17N3O |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopropyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C8H17N3O/c1-6(2)10-7(12)11-8(5-9)3-4-8/h6H,3-5,9H2,1-2H3,(H2,10,11,12) |
Clé InChI |
ZAUWFMKFJHPMOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NC1(CC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
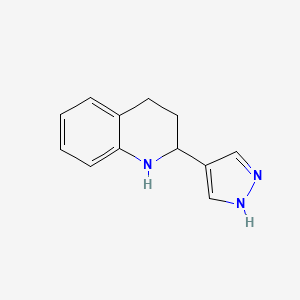
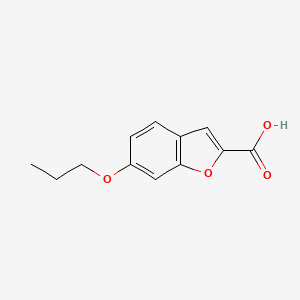

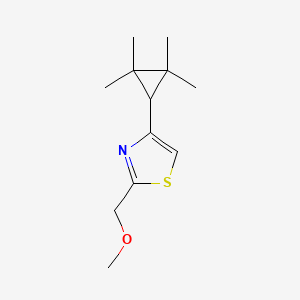

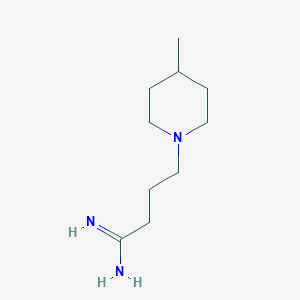
![1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13200695.png)
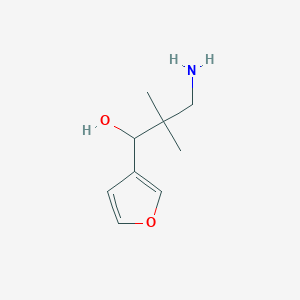
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
